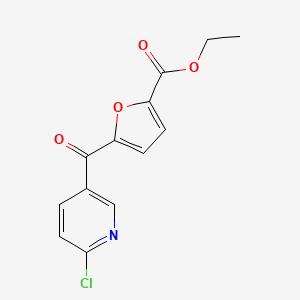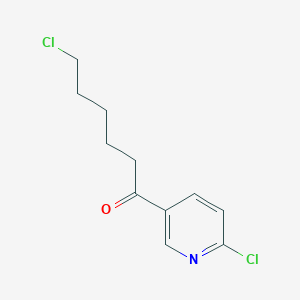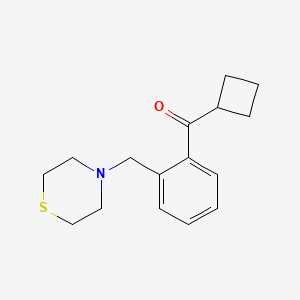
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone, also known as CTMK, is an organic compound with a wide range of potential applications. It has been studied in the fields of organic synthesis, medicinal chemistry, and pharmacology. CTMK is a versatile reagent, and its applications have been explored in a variety of different contexts. CTMK is a useful synthetic intermediate for the preparation of a variety of compounds, and its pharmacological properties have been studied in several animal models.
Scientific Research Applications
Spirocyclic Cyclopentanone Synthesis
Cyclobutyl phenyl sulfide and its derivatives have been utilized for the spiroannelation of cyclopentanone, leading to the formation of β-hydroxy sulfoxides and sulfanylcyclopentene after reduction and hydrolysis (Fitjer, Schlotmann, & Noltemeyer, 1995).
Cycloaddition Reactions
Cyclobutyl ketones, including cyclobutyl phenyl ketone, are key in cycloaddition reactions with enamines, leading to the formation of α-cyclobutyl ketones or amino-bicyclo hexane adducts (Franck-Neumann, Miesch, & Barth, 1988). Additionally, 2-phenylthiocyclobutyl ketones are produced via the reaction of alkenyl sulfides with α,β-unsaturated ketones, leading to 1-cyclobutenyl ketones (Takeda, Fujii, Morita, & Fujiwara, 1986).
Carbanion Center Stabilization
Cyclobutylcarbinyl phenyl ketones have been studied for their ability to stabilize adjacent carbanion centers. The research found that unlike cyclopropyl groups, cyclobutyl groups do not significantly stabilize adjacent carbanion centers (Güven & Peynircioǧlu, 2002).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Cyclobutyl phenyl ketones are involved in the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols via cyclization reactions. These compounds are produced through reactions involving alkylideneaminyl radical intermediates (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Antimicrobial Activity
Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, including derivatives of cyclobutyl phenyl ketones, have been synthesized and tested for antimicrobial activity against various microorganisms (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Asymmetric Aldol Reactions
Cyclobutyl derivatives are used in l-proline-catalyzed direct asymmetric aldol reactions with ketones to synthesize spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
properties
IUPAC Name |
cyclobutyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(13-5-3-6-13)15-7-2-1-4-14(15)12-17-8-10-19-11-9-17/h1-2,4,7,13H,3,5-6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZAHGLSICEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643848 | |
| Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-54-2 | |
| Record name | Cyclobutyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
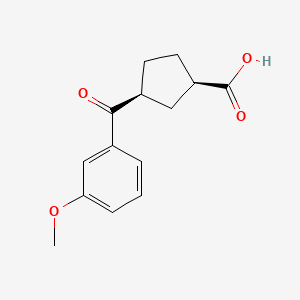
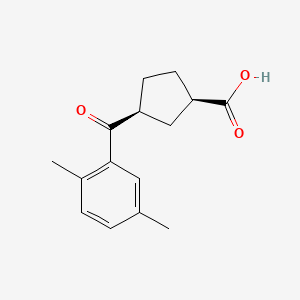
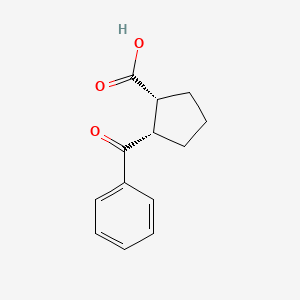
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
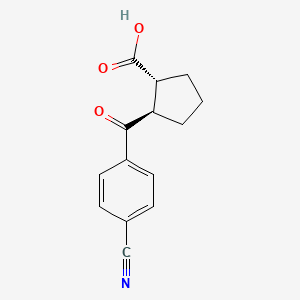
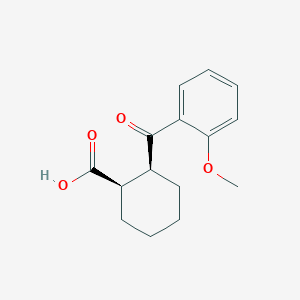

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
